6-Bromohexan-2-one

Nucleophilic substitution SN2 kinetics Leaving-group ability

6-Bromohexan-2-one (CAS 10226-29-6; synonyms: 6-bromo-2-hexanone, 5-oxohexyl bromide, 4-bromobutyl methyl ketone) is a C6 aliphatic bromoketone with the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol. Its structure features a primary alkyl bromide at the terminal (C6) position and a methyl ketone at the C2 position, making it a bifunctional building block for sequential chemoselective transformations.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
CAS No. 10226-29-6
Cat. No. B030552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromohexan-2-one
CAS10226-29-6
Synonyms1-Bromo-5-hexanone;  5-Oxohexyl Bromide; 
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESCC(=O)CCCCBr
InChIInChI=1S/C6H11BrO/c1-6(8)4-2-3-5-7/h2-5H2,1H3
InChIKeyCZGOECYPTLSLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromohexan-2-one CAS 10226-29-6: Bifunctional C6 Bromoketone for Pharmaceutical and Pheromone Synthesis – Technical Procurement Guide


6-Bromohexan-2-one (CAS 10226-29-6; synonyms: 6-bromo-2-hexanone, 5-oxohexyl bromide, 4-bromobutyl methyl ketone) is a C6 aliphatic bromoketone with the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol [1]. Its structure features a primary alkyl bromide at the terminal (C6) position and a methyl ketone at the C2 position, making it a bifunctional building block for sequential chemoselective transformations [2]. The compound is a liquid at ambient temperature with a density of 1.3496 g/cm³ (0°C), is soluble in alcohols and ethers, and decomposes at its atmospheric boiling point of 214–215 °C (95.76 kPa), necessitating vacuum distillation for purification . Its XLogP3 of 1.4 and topological polar surface area of 17.1 Ų reflect moderate lipophilicity and limited hydrogen-bonding capacity [1].

Why 6-Bromohexan-2-one Cannot Be Simply Replaced by 6-Chlorohexan-2-one or Other In-Class Analogs


Despite sharing a C6 carbon skeleton terminated by a leaving group and a ketone, close structural analogs of 6-bromohexan-2-one differ in at least three critical procurement-relevant dimensions: (i) leaving-group reactivity – the C–Br bond is inherently more reactive toward nucleophilic displacement than the C–Cl bond in 6-chlorohexan-2-one, directly impacting reaction rates and achievable yields in alkylation steps ; (ii) chain-length specificity – the six-carbon backbone is structurally required for the synthesis of pentoxifylline, brevicomin, and related pharmacophores, so that 5-bromopentan-2-one (C5) or 7-bromoheptan-2-one (C7) would produce different, non-bioisosteric products [1]; (iii) thermal lability – 6-bromohexan-2-one decomposes at its atmospheric boiling point (214–215 °C), imposing constraints on distillation-based purification that do not apply to the more thermally robust chloro analog . Generic substitution without accounting for these differentiating factors can lead to reduced synthetic efficiency, altered product profiles, or process complications.

Quantitative Differential Evidence for 6-Bromohexan-2-one Versus Closest Structural Analogs


Leaving-Group Reactivity: Bromide vs. Chloride in Nucleophilic Substitution (SN2) Pathways

The terminal alkyl bromide in 6-bromohexan-2-one is a demonstrably superior leaving group compared with the chloride in 6-chlorohexan-2-one. The relative leaving-group ability follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻, based on the pKa of the conjugate acids: HBr pKa ≈ –9 vs. HCl pKa ≈ –7 [1] [2]. Bromide is the conjugate base of a stronger acid and therefore the weaker base, making it a better leaving group. In bimolecular nucleophilic substitution (SN2) reactions, alkyl bromides typically react approximately 10–50 times faster than the corresponding alkyl chlorides under identical conditions [2]. For 6-bromohexan-2-one, this translates to milder reaction temperatures and shorter reaction times in alkylation steps, as demonstrated in the theobromine alkylation for pentoxifylline synthesis where the bromo ketone reacts efficiently under reflux in hydro-organic NaOH solutions, whereas the chloro analog requires elevated temperatures (70 °C) and extended reaction times with K₂CO₃/DMSO [3].

Nucleophilic substitution SN2 kinetics Leaving-group ability Alkylation

Synthetic Yield Benchmarking: 6-Bromohexan-2-one vs. 6-Chlorohexan-2-one

6-Bromohexan-2-one is accessible via a two-step route from 1-methylcyclopentanol in approximately 97% yield, or via ring-opening/bromination of 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran in approximately 84% yield . By comparison, the patented process for 6-chlorohexan-2-one via 1-methylcyclopentyl hypochlorite rearrangement affords an isolated yield of only 64%, with the prior art three-step process from ethyl acetoacetate exhibiting an atom efficiency of merely 37% [1]. Although these yields derive from different synthetic routes and are not direct head-to-head comparisons under identical conditions, the data illustrate that the bromo ketone can be obtained with substantially higher mass efficiency from commercially viable starting materials. This differential is attributable in part to the higher reactivity of bromide in the halogenation and ring-opening steps.

Synthetic yield Atom economy Process chemistry Intermediate procurement

Physical Property Differentiation: Density, Boiling Range, and Purification Constraints

6-Bromohexan-2-one and 6-chlorohexan-2-one exhibit markedly different physical properties that affect handling, purification, and quality control. The bromo compound has a density of 1.3496 g/cm³ (0°C) compared with 1.02 g/mL (25°C) for the chloro analog – a ~32% higher density attributable to the heavier bromine atom [1] . The bromo ketone decomposes at its atmospheric boiling point of 214–215 °C (95.76 kPa), necessitating vacuum distillation for purification; practical distillation conditions are 135–137 °C at 11.97 kPa or 104–105 °C at 3.19 kPa [1]. In contrast, 6-chloro-2-hexanone distills without decomposition at 85.5–86.5 °C under 16 mmHg (2.13 kPa) . The logP values differ as well: ~1.4–1.8 (XLogP3 to LogP measured) for the bromo compound vs. approximately 0.9–1.2 for the chloro analog [2], indicating higher lipophilicity for the bromo ketone.

Boiling point Density Purification Vacuum distillation Physicochemical property

Documented Pharmaceutical Intermediate Application: Pentoxifylline Synthesis Specificity

6-Bromohexan-2-one is a validated key intermediate in one of the two major synthetic routes to pentoxifylline (Trental™), a vasoactive xanthine derivative. The synthesis proceeds via alkylation of theobromine sodium salt with 6-bromo-2-hexanone (also referred to as 2-oxo-6-bromohexane) in hydro-organic NaOH solution, followed by extraction and crystallization of the product [1] [2]. The alternative route uses 3-bromopropyl-theobromine with sodium ethyl acetoacetate, a different disconnection strategy [1]. The bromohexanone route provides the complete C6 carbon skeleton with the C2 ketone pre-installed, avoiding the need for subsequent oxidation steps. Although 6-chloro-2-hexanone has also been employed for the same alkylation, the reaction with theobromine under K₂CO₃/DMSO at 70 °C has been reported to generate O-alkylation by-products (purine O⁶-alkylated isomers) that are not observed to the same extent with the bromo analog under the NaOH/EtOH/H₂O conditions [3].

Pentoxifylline Pharmaceutical intermediate Alkylation GMP intermediate Drug synthesis

Chain-Length Specificity: C6 Skeleton Requirement for Biologically Active Products

The six-carbon backbone of 6-bromohexan-2-one is not an arbitrary feature; it is structurally required for the synthesis of specific biologically active molecules. In the synthesis of brevicomin (the aggregation pheromone of the western pine bark beetle), 6-bromohexan-2-one serves as the starting material for constructing 6,7-dihydroxynonan-2-one, the immediate precursor to brevicomin [1]. The C6 chain provides exactly four methylene units between the ketone and the terminal bromide, matching the spacer length required for the subsequent dihydroxylation and cyclization steps. Replacement with 5-bromopentan-2-one (C5, CAS 3884-71-7) would shorten the spacer by one methylene unit, yielding a structurally different cyclization product. Similarly, for pentoxifylline, the 5-oxohexyl side chain is a pharmacophoric requirement; homologation or truncation alters the N¹-alkyl substitution pattern on the xanthine core, which is known to affect phosphodiesterase inhibition potency [2]. The molecular weight difference between the C5 analog (165.03 g/mol) and the C6 target compound (179.05 g/mol) is 14.02 g/mol, corresponding to one methylene unit .

Chain-length specificity Structure-activity relationship Pheromone synthesis Brevicomin Carbon backbone

Bifunctional Reactivity Profile vs. Mono-Functional Analogs: Ketone + Alkyl Bromide Orthogonality

6-Bromohexan-2-one offers two synthetically orthogonal functional groups – a methyl ketone at C2 and a primary alkyl bromide at C6 – that can be addressed sequentially without protecting-group manipulation. The ketone can engage in enolate formation under basic conditions for α-functionalization or condensation reactions, while the terminal bromide participates independently in nucleophilic substitution and Grignard formation [1]. This contrasts with simpler mono-functional analogs: 1-bromohexane (CAS 111-25-1) lacks the ketone entirely, precluding enolate chemistry, carbonyl condensations, and any ketone-directed transformations [2]; 6-bromo-1-hexanol (CAS 4286-55-9) provides an alcohol in place of the ketone, offering a different polarity and reactivity profile (alcohol oxidation, silylation, or esterification vs. ketone-specific reactions) [3]. The bifunctional nature of 6-bromohexan-2-one enables convergent synthetic strategies where the ketone is used for C–C bond formation at one terminus while the bromide serves as an electrophilic handle at the other, a capability not shared by either mono-functional analog.

Bifunctional building block Chemoselectivity Orthogonal reactivity Grignard reagent Enolate chemistry

Optimal Application Scenarios for 6-Bromohexan-2-one Based on Quantitative Differentiation Evidence


GMP Intermediate Sourcing for Pentoxifylline Manufacturing

6-Bromohexan-2-one is the preferred intermediate for the theobromine N-alkylation route to pentoxifylline when chemoselectivity (N- vs. O-alkylation) is paramount. The bromide leaving group permits alkylation in protic media (NaOH/EtOH/H₂O, reflux) with reduced O-alkylated by-product formation compared with the chloro analog, which requires dipolar aprotic conditions (K₂CO₃/DMSO, 70 °C) and has documented O⁶-purine ether impurity generation [1] [2]. Procurement specifications should include purity ≥ 95% (GC or HPLC), with residual solvent analysis for ethanol and chloroform (common process solvents), and storage at –20 °C under inert atmosphere to prevent thermal or oxidative degradation [3].

Total Synthesis of Bicyclic Ketal Pheromones (Brevicomin Family)

6-Bromohexan-2-one is the established starting material for the synthesis of 6,7-dihydroxynonan-2-one, the immediate precursor to brevicomin, the aggregation pheromone of the western pine bark beetle (Dendroctonus brevicomis) [1]. The C6 backbone provides the exact spacer length needed for the dihydroxylation/cyclization sequence that constructs the bicyclic ketal core. Shorter-chain analogs (e.g., 5-bromopentan-2-one) would produce structurally different cyclization products incompatible with the biological activity profile. The bromine atom enables direct Grignard reagent formation for chain extension at the C6 terminus, while the C2 ketone is retained for the downstream acetal/ketal formation [2].

Medicinal Chemistry Library Synthesis Requiring Orthogonal C6 Linker Functionality

For fragment-based drug discovery or parallel library synthesis where a C6 alkyl spacer with differentiated termini is required, 6-bromohexan-2-one provides orthogonal reactivity that mono-functional analogs cannot match. The methyl ketone at C2 participates in aldol condensations, enolate alkylations, reductive aminations, and heterocycle formations, while the terminal C6 bromide independently undergoes nucleophilic displacement with amines, thiols, alkoxides, or azide [1] [2]. This bifunctionality enables convergent library construction where the ketone and bromide are derivatized in either order depending on the synthetic sequence, reducing the overall step count compared with routes that require protecting-group interconversions on mono-functional C6 linkers [3].

Pilot-Plant Scale-Up with Vacuum Distillation Purification Capability

When procuring 6-bromohexan-2-one for kilo-lab or pilot-plant campaigns, users must account for the compound's thermal decomposition at its atmospheric boiling point (214–215 °C). Purification at scale requires vacuum distillation capability operating at ≤12 kPa, with optimal distillation conditions of 135–137 °C (11.97 kPa) or 104–105 °C (3.19 kPa) [1]. This contrasts with 6-chloro-2-hexanone, which can be distilled at 85.5–86.5 °C under milder vacuum (2.13 kPa) without decomposition [2]. Facilities lacking vacuum distillation infrastructure below ~15 kPa may experience yield losses due to thermal degradation during purification. Inert atmosphere storage (–20 °C, sealed, away from moisture) is recommended for bulk inventory management [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromohexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.